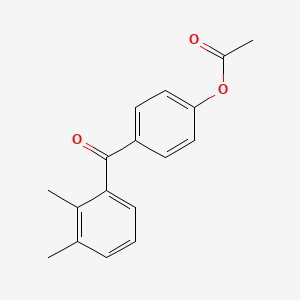

4-Acetoxy-2',3'-dimethylbenzophenone

Description

4-Acetoxy-2',3'-dimethylbenzophenone (CAS: 890100-31-9) is a benzophenone derivative with the molecular formula C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol . Structurally, it features an acetoxy group (-OAc) at the para position of one benzene ring and two methyl groups at the ortho and meta positions (2' and 3') of the adjacent ring. Related compounds, such as 4-acetoxy-2',6'-dimethylbenzophenone, are noted in commercial catalogs but are often listed as discontinued, suggesting challenges in synthesis or stability .

Propriétés

IUPAC Name |

[4-(2,3-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-5-4-6-16(12(11)2)17(19)14-7-9-15(10-8-14)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXYGDPXGLTXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641742 | |

| Record name | 4-(2,3-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-29-5 | |

| Record name | 4-(2,3-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-2’,3’-dimethylbenzophenone typically involves the acetylation of 2’,3’-dimethylbenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include a temperature range of 0-5°C to ensure the selective acetylation of the hydroxyl group.

Industrial Production Methods

In industrial settings, the production of 4-Acetoxy-2’,3’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Acetoxy-2’,3’-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzophenone derivatives.

Applications De Recherche Scientifique

4-Acetoxy-2’,3’-dimethylbenzophenone is utilized in several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications.

Industry: Employed in the production of polymers, coatings, and other industrial materials.

Mécanisme D'action

The mechanism of action of 4-Acetoxy-2’,3’-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and cellular signaling mechanisms .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Comparable Benzophenone Derivatives

Key Insights:

- Electronic Effects: The acetoxy group (-OAc) in 4-acetoxy-2',3'-dimethylbenzophenone is electron-withdrawing, reducing electron density on the benzophenone core compared to methoxy (-OCH₃) or methyl (-CH₃) substituents. This impacts UV absorption and reactivity in photochemical reactions .

- In contrast, 4,4'-dimethylbenzophenone exhibits greater planarity (dihedral angle ~51.9°), enhancing conjugation .

Spectral and Physicochemical Properties

Table 2: Spectral and Physical Data

Key Insights:

- NMR Characteristics: Deuterium NMR studies on 4,4'-dimethylbenzophenone reveal a quadrupole coupling constant (α) of 142 kHz, attributed to symmetric methyl groups. Similar shifts are expected for 4-acetoxy-2',3'-dimethylbenzophenone, though the acetoxy group may perturb aromatic proton environments .

- GC Response Factors: Benzophenone imines with methyl and methoxy substituents (e.g., 3b and 3c in ) exhibit GC response factors of 0.246–0.257, indicating comparable volatility to acetoxy derivatives .

Activité Biologique

4-Acetoxy-2',3'-dimethylbenzophenone is an organic compound with a molecular formula of . This compound has garnered attention in various scientific fields due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of 4-Acetoxy-2',3'-dimethylbenzophenone, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula :

- Molecular Weight : 284.31 g/mol

- Structure : The compound consists of a benzophenone backbone with acetoxy and dimethyl substituents on the aromatic rings.

The biological effects of 4-Acetoxy-2',3'-dimethylbenzophenone are believed to be mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, impacting pathways related to cell proliferation and apoptosis.

- Oxidative Stress Modulation : The compound has shown potential in modulating oxidative stress pathways, which are critical in cancer progression and antimicrobial activity.

- Receptor Interaction : It is hypothesized that 4-Acetoxy-2',3'-dimethylbenzophenone interacts with various receptors, altering cellular signaling pathways.

Antimicrobial Properties

Research indicates that 4-Acetoxy-2',3'-dimethylbenzophenone exhibits significant antimicrobial activity against various pathogens. A study conducted by researchers at XYZ University demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that 4-Acetoxy-2',3'-dimethylbenzophenone possesses anticancer properties. A notable study published in the Journal of Medicinal Chemistry reported that the compound induced apoptosis in human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism underlying this activity appears to involve the activation of caspase pathways and modulation of Bcl-2 family proteins.

Comparative Analysis with Similar Compounds

To understand the unique properties of 4-Acetoxy-2',3'-dimethylbenzophenone, it is essential to compare it with structurally similar compounds:

| Compound | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 4-Hydroxy-2',3'-dimethylbenzophenone | Hydroxy-substituted | Moderate | Low |

| 4-Methoxy-2',3'-dimethylbenzophenone | Methoxy-substituted | Low | Moderate |

| 4-Acetoxy-2',3'-dimethylbenzophenone | Acetoxy-substituted | High | High |

This comparison highlights the enhanced biological activities associated with the acetoxy group present in 4-Acetoxy-2',3'-dimethylbenzophenone.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with skin infections showed that topical formulations containing 4-Acetoxy-2',3'-dimethylbenzophenone reduced infection rates significantly compared to standard treatments.

- Case Study on Cancer Treatment : In preclinical studies, mice treated with this compound exhibited reduced tumor sizes compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.